molecular formula C14H19N3O2 B7077792 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea

1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea

Cat. No.: B7077792
M. Wt: 261.32 g/mol
InChI Key: ZSGFFBRVDLGYPJ-WCQYABFASA-N
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Description

1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea is a synthetic organic compound with a complex molecular structure. It combines functionalities from cyclopentene, pyridine, and urea groups, making it a valuable molecule for various applications, especially in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea typically involves a multi-step process:

  • Cyclopentene Derivative Formation: : Starting with a cyclopentene derivative, the hydroxymethyl group is introduced via hydroboration-oxidation.

  • Pyridine Attachment: : The 3-methylpyridin-4-yl group is then attached through a nucleophilic substitution reaction.

  • Urea Formation: : The final step involves the formation of the urea group by reacting the intermediate with an isocyanate under controlled conditions.

Industrial Production Methods: Industrial production methods often utilize flow chemistry techniques to ensure consistency and scalability. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and continuous reaction monitoring are employed to streamline the process.

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

  • Reduction: : The urea group may undergo reduction to form amine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Catalytic hydrogenation or hydride donors such as lithium aluminum hydride.

  • Substitution: : Reagents like sodium hydride for nucleophilic substitution, or electrophiles like alkyl halides.

Major Products Formed

  • Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.

  • Reduction of the urea group results in amines.

  • Substitution reactions on the pyridine ring can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea is used extensively in:

  • Chemistry: : As a building block for complex organic syntheses and the study of reaction mechanisms.

  • Biology: : Inhibitor studies for enzymes and receptors, owing to its unique structure.

  • Medicine: : Potential therapeutic applications, particularly in drug design for targeting specific biological pathways.

  • Industry: : Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The unique combination of its functional groups allows it to bind selectively, inhibiting or modulating the activity of its targets. The hydroxymethyl and pyridine groups enhance its solubility and ability to traverse biological membranes, facilitating its action within cellular environments.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea stands out due to its structural uniqueness and versatility. Similar compounds might include:

  • 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-ethylpyridin-4-yl)methyl]urea: : Differing by the ethyl group, altering its binding affinity.

  • 1-[(1S,4R)-4-(methoxy)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea: : Featuring a methoxy group instead of a hydroxymethyl group, affecting solubility and reactivity.

  • 1-[(1S,4R)-4-(acetoxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea: : Acetoxymethyl modification, impacting its hydrolytic stability and metabolic pathways.

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Properties

IUPAC Name

1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-7-15-5-4-12(10)8-16-14(19)17-13-3-2-11(6-13)9-18/h2-5,7,11,13,18H,6,8-9H2,1H3,(H2,16,17,19)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGFFBRVDLGYPJ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)NC2CC(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)CNC(=O)N[C@H]2C[C@H](C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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